Dibenzo(b,e)(1,4)dioxin-1,2-diol
Description
Dibenzo(b,e)(1,4)dioxin-1,2-diol (CAS: Not explicitly provided in evidence; molecular formula inferred as C₁₂H₈O₄) is a polycyclic aromatic compound featuring two benzene rings fused to a 1,4-dioxin core, with hydroxyl (-OH) groups at positions 1 and 2 of the dioxin ring. This structure distinguishes it from halogenated dibenzodioxins (e.g., PCDDs) and simpler benzene diols. The compound’s diol functional group enhances its polarity compared to non-hydroxylated analogs, influencing solubility and reactivity.
Properties
CAS No. |
71866-41-6 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
dibenzo-p-dioxin-1,2-diol |
InChI |
InChI=1S/C12H8O4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6,13-14H |
InChI Key |
DOAGAFMOYJEXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin-1,2-diol can be achieved through various methods. One common approach involves the reaction of hexafluoroacetone trihydrate with aromatic monomers in the presence of triflic anhydride and 1,2-dichloroethane . Another method includes the polymerization of dibenzo-1,4-dioxin with hexafluoroacetone trihydrate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of biphenylquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups onto the benzene rings.
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Mechanism of Action
The mechanism of action of dibenzo(b,e)(1,4)dioxin-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Structural Analogs: Halogenated Dibenzo-dioxins
Key Differences :
- Substituent Effects : Halogenated derivatives (Cl, Br) exhibit increased lipophilicity and environmental persistence compared to the hydroxylated diol, which may enhance biodegradability .
- Toxicity : Chlorinated congeners with substitutions at 2,3,7,8 positions (e.g., TCDD) are highly toxic, whereas the diol’s lack of halogens likely reduces toxicity .
Functional Group Analogs: Benzene Diols
Key Differences :
- Complexity : Benzene diols lack the fused dioxin ring, reducing structural rigidity and π-conjugation compared to dibenzo-dioxin derivatives.
- Bioactivity : Simple diols exhibit antimicrobial properties, suggesting the hydroxyl groups in Dibenzo(b,e)(1,4)dioxin-1,2-diol may confer similar activity .
Biological Activity
Dibenzo(b,e)(1,4)dioxin-1,2-diol (DBD) is a polycyclic heterocyclic organic compound that has garnered interest due to its potential biological activities and interactions with various biomolecules. This article aims to provide an in-depth exploration of the biological activity associated with DBD, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Chemical Formula : C₁₂H₈O₂
- Molar Mass : 184.194 g/mol
The structure of DBD consists of two benzene rings connected by a 1,4-dioxin ring, with hydroxyl groups at the 1 and 2 positions. This configuration contributes to its reactivity and biological properties.
DBD interacts with various molecular targets in biological systems. Its mechanism of action involves:
- Redox Reactions : DBD can undergo oxidation to form reactive intermediates that may interact with cellular components, influencing biochemical pathways.
- Enzyme Interaction : The compound has shown potential in modulating enzyme activity, which may lead to various biological effects.
- Antioxidant Activity : Research indicates that DBD exhibits antioxidant properties, which can protect cells from oxidative stress .
Antimicrobial and Antifungal Properties
DBD has been studied for its antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent .
Antipyretic Effects
The compound has also demonstrated antipyretic properties, which may be beneficial in treating fever-related conditions. This effect is attributed to its ability to modulate inflammatory responses in the body .
Case Study 1: Antioxidant Activity
In a study focused on the synthesis of DBD derivatives, researchers found that these compounds exhibited significant antioxidant activity. The antioxidant capacity was measured using various assays that demonstrated the ability of DBD to scavenge free radicals effectively .
Case Study 2: Toxicological Profile
A comprehensive toxicological profile for chlorinated dibenzo-p-dioxins suggests that exposure to compounds similar to DBD can lead to adverse health effects. Notably, studies have shown associations between dioxin exposure and cardiovascular diseases among occupational cohorts . This highlights the need for careful evaluation of DBD's safety profile in therapeutic contexts.
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
